molecular formula C12H11ClN2O B2629871 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 2411181-39-8

2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide

Cat. No.: B2629871
CAS No.: 2411181-39-8
M. Wt: 234.68
InChI Key: RQKJIJAPBJTNRO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a cyano group, and an indenyl moiety

Preparation Methods

The synthesis of 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetamide with an appropriate indenyl derivative under specific reaction conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dimethylformamide or dichloromethane at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide can be compared with other similar compounds such as:

Properties

IUPAC Name

2-chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-6-12(16)15-11-5-4-9-8(7-14)2-1-3-10(9)11/h1-3,11H,4-6H2,(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKJIJAPBJTNRO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2C1NC(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC=C2[C@@H]1NC(=O)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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